11-Cyclohexylundecane-2,6-dione
Description
11-Cyclohexylundecane-2,6-dione is a synthetic organic compound characterized by an undecane (11-carbon) backbone with a cyclohexyl substituent at the terminal carbon (position 11) and two ketone (dione) groups at positions 2 and 4. This structure confers unique physicochemical properties, including moderate lipophilicity due to the cyclohexyl group and hydrogen-bonding capacity via the dione moieties.
Properties
CAS No. |
60439-27-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
11-cyclohexylundecane-2,6-dione |
InChI |
InChI=1S/C17H30O2/c1-15(18)9-8-14-17(19)13-7-3-6-12-16-10-4-2-5-11-16/h16H,2-14H2,1H3 |
InChI Key |
YTGSOMCRMICVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCCCCC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclohexylundecane-2,6-dione can be achieved through several methods. One common approach involves the use of acyl Meldrum’s acid derivatives. The preparation typically involves the reaction of Meldrum’s acid with appropriate alkylating agents under controlled conditions . Another method includes the use of sodium ethoxide in ethanol to facilitate the formation of the desired diketone structure .
Industrial Production Methods
Industrial production of 11-Cyclohexylundecane-2,6-dione may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Cyclohexylundecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone functionalities to alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
11-Cyclohexylundecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-Cyclohexylundecane-2,6-dione involves its interaction with molecular targets through its diketone functionalities. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Ergost-25-ene-3,6-dione
Structure : A steroidal derivative with a fused tetracyclic backbone, hydroxyl groups, and dione groups at positions 3 and 5.
Biological Activity : Demonstrated higher binding affinity (-9.8 kcal/mol) than doxorubicin (-8.5 kcal/mol) against BRCA1-associated breast cancer proteins, attributed to its rigid steroid framework and polar dione groups .
Pharmacokinetics : Exhibited ADMET properties comparable to doxorubicin, suggesting favorable absorption and metabolic stability .
Key Differences :
- The steroidal backbone of ergost-25-ene-3,6-dione provides rigidity and planar geometry, enhancing target specificity.
- In contrast, 11-Cyclohexylundecane-2,6-dione’s flexible aliphatic chain may improve membrane permeability but reduce binding precision.
| Compound | Structure Type | Binding Affinity (kcal/mol) | Key Features |
|---|---|---|---|
| Ergost-25-ene-3,6-dione | Steroidal dione | -9.8 | Rigid, planar, high specificity |
| 11-Cyclohexylundecane-2,6-dione | Aliphatic dione | N/A | Flexible, lipophilic cyclohexyl group |
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
Structure : Bicyclic pyrazine-dione derivatives with nitrogen-containing rings.
Biological Activity : Compound 46 (a derivative) showed potent antiviral activity (EC50 = 6 nM), linked to its planar pyrazine ring and chelating dione groups, which facilitate metal-binding interactions .
Pharmacokinetics : Demonstrated favorable parameters, including metabolic stability and oral bioavailability .
Key Differences :
- The pyrazine ring in dihydroxypyrido-pyrazine-1,6-dione derivatives enables π-π stacking with aromatic residues in enzyme active sites.
| Compound | Structure Type | EC50 (nM) | Key Features |
|---|---|---|---|
| Dihydroxypyrido-pyrazine-1,6-dione (Compound 46) | Bicyclic pyrazine-dione | 6 | Planar, metal-binding motifs |
| 11-Cyclohexylundecane-2,6-dione | Aliphatic dione | N/A | Non-aromatic, high lipophilicity |
Flavanols with Dipyrano-chromene-dione Moieties
Structure: Complex polyphenolic compounds with fused chromene and dione rings (e.g., 4,8,10-tris(dihydroxyphenyl)-2,6-dione derivatives) . Biological Activity: These compounds exhibit antioxidant and anti-inflammatory properties due to their multiple hydroxyl groups and conjugated systems. Pharmacokinetics: Limited solubility in aqueous media due to bulky aromatic systems, but high stability in acidic environments . Key Differences:
- The polyphenolic chromene-diones have strong hydrogen-bonding networks but poor membrane penetration.
- 11-Cyclohexylundecane-2,6-dione’s aliphatic chain and cyclohexyl group may improve bioavailability in hydrophobic tissues.
| Compound | Structure Type | Solubility | Key Features |
|---|---|---|---|
| Chromene-dione derivatives | Polyphenolic fused rings | Low | High antioxidant capacity, poor solubility |
| 11-Cyclohexylundecane-2,6-dione | Aliphatic dione | Moderate | Enhanced lipid solubility |
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